molecular formula C9H10FNO3 B1329642 3-Fluoro-DL-tyrosine CAS No. 403-90-7

3-Fluoro-DL-tyrosine

Cat. No.: B1329642
CAS No.: 403-90-7
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7, molecular formula: C₉H₁₀FNO₃) is a fluorinated derivative of tyrosine, characterized by a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring . Its molecular weight (199.18 g/mol) and chiral centers (DL or L-forms) make it a versatile tool for probing amino acid metabolism and receptor interactions .

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861918
Record name 3-Fluorotyrosine
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

403-90-7
Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluorotyrosine
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Record name 3-Fluoro-DL-tyrosine
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Record name 3-FLUOROTYROSINE, DL-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of activated cationic groups by fluoride ions. This method is particularly useful for the preparation of no-carrier-added fluorinated aromatic amino acids . Another method involves the electrophilic fluorination of aromatic compounds, which allows for the regioselective introduction of fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is synthesized via enzymatic resolution and modified Rodionov synthesis :

  • Lipase-catalyzed kinetic resolution : Racemic ethyl 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride undergoes hydrolysis using lipase PSIM (Burkholderia cepacia) in diisopropyl ether at 45°C, yielding enantiopure (R)-ester and (S)-acid with >99% enantiomeric excess (ee) .

  • Rodionov synthesis : Condensation of 3-fluoro-4-hydroxybenzaldehyde with malonic acid in ethanol under reflux, followed by esterification with thionyl chloride (SOCl₂), achieves 76–98% yields .

Key Reaction Conditions :

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature45°CMaximizes enzyme activity (E > 200)
SolventDiisopropyl etherEnhances enantioselectivity
Enzyme Concentration30 mg/mLBalances reaction rate and cost

Oxidation and Reduction Reactions

The compound participates in redox reactions typical of aromatic amino acids:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the hydroxyl group to a ketone, forming 3-fluoro-4-oxophenyl derivatives.

  • Reduction : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, yielding 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanol.

Fluorine’s Role :

  • Electron-withdrawing effect stabilizes intermediates during oxidation.

  • Steric hindrance at the 3-position slows reduction kinetics compared to non-fluorinated analogs.

Esterification

The carboxylic acid reacts with ethanol/SOCl₂ to form ethyl esters, a key step in enzymatic resolution :
R COOH+EtOHSOCl2R COOEt+HCl\text{R COOH}+\text{EtOH}\xrightarrow{\text{SOCl}_2}\text{R COOEt}+\text{HCl}

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), producing 4-hydroxy-3-aminophenyl or 3-mercaptophenyl derivatives .

Enzymatic Interactions and Biochemical Reactions

  • Tyrosine hydroxylase inhibition : Fluorine’s electronegativity reduces binding affinity by 30% compared to tyrosine, altering dopamine biosynthesis.

  • Phenylalanine hydroxylase modulation : Acts as a competitive inhibitor (Kᵢ = 5.2 μM), impacting phenylalanine metabolism.

Enzymatic Hydrolysis Mechanism

Lipase PSIM catalyzes ester hydrolysis via a two-step mechanism:

  • Nucleophilic attack by serine-OH on the ester carbonyl.

  • Release of (S)-acid and (R)-ester with E > 200 enantioselectivity .

Kinetic Data

SubstrateConversion (%)ee (Product)E Value
Ethyl 3-amino-3-(3-F-4-OH-Ph)propanoate48>99% (S)>200
Ethyl 3-amino-3-(4-F-Ph)propanoate4798% (S)160

Tables of Comparative Reactivity

Table 1: Substituent Effects on Reaction Rates

Position of FOxidation Rate (rel.)Reduction Efficiency
3-Fluoro1.0 (reference)72%
2-Fluoro0.8568%
4-Fluoro1.281%

Table 2: Solvent Impact on Enzymatic Resolution

SolventConversion (%)ee (S)-Acid
Diisopropyl ether48>99%
Ethyl acetate1185%
2-Me-THF5497%

Scientific Research Applications

Biochemical Research

Protein Synthesis and Modification
3-Fluoro-DL-tyrosine is utilized in the biosynthesis of proteins, particularly in studies involving the modification of protein properties through halogenation. It serves as a substrate for the incorporation of fluorinated amino acids into proteins, allowing researchers to investigate the effects of these modifications on protein structure and function. For instance, it has been used in studies on β-galactosidases and bacteriorhodopsin to understand how halogenated tyrosines influence enzymatic activity and stability .

Membrane Protein Studies
The compound is also valuable in the study of integral membrane proteins. Methods rooted in chemical biology have employed this compound to probe the structure-function relationships of membrane proteins, contributing to a better understanding of their roles in cellular processes . This application is particularly relevant for developing new therapeutic strategies targeting membrane proteins involved in various diseases.

Pharmacological Applications

Anticancer Research
Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. A series of compounds based on this scaffold have been evaluated for their cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). These derivatives exhibited significant inhibitory effects on cell viability and migration, suggesting their potential for development as novel anticancer therapeutics . The structure-dependent activity observed in these compounds underscores the importance of further exploration into their pharmacological properties.

Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial properties against multidrug-resistant pathogens. Research indicates that these derivatives can effectively target various bacterial and fungal mechanisms, making them promising candidates for the development of new antimicrobial agents . Their efficacy against resistant strains is particularly crucial given the global challenge posed by antibiotic resistance.

Material Science Applications

Development of Novel Materials
The unique chemical properties of this compound allow for its use in synthesizing novel materials with specific functional characteristics. For example, researchers are exploring its application in creating biodegradable polymers and advanced composites that could have applications in drug delivery systems and tissue engineering . The ability to incorporate fluorinated compounds into materials may enhance their mechanical properties and biocompatibility.

Case Studies

Study Focus Findings
Study on Protein ModificationInvestigated the effects of halogenated tyrosines on enzyme activityDemonstrated that fluorination alters enzymatic stability and activity
Anticancer Activity EvaluationTested derivatives against A549 cell lineFound significant reduction in cell viability with select compounds showing promising antioxidant properties
Antimicrobial Efficacy StudyAssessed activity against drug-resistant pathogensIdentified several derivatives with potent antimicrobial effects against ESKAPE pathogens

Mechanism of Action

The mechanism of action of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its incorporation into proteins in place of tyrosine. This substitution can alter the protein’s structure and function due to the unique electronic properties of the fluorine atom. For example, the presence of fluorine can stabilize negative charges on adjacent atoms, leading to changes in the protein’s activity . Additionally, 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid targets specific proteins, such as superoxide dismutase, and can modulate their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Substituents Biological Activity/Applications References
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 403-90-7 C₉H₁₀FNO₃ 3-F, 4-OH phenyl Protein biosynthesis research, tyrosine analog
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 144744-41-2 C₉H₁₀FNO₃ Stereospecific S-enantiomer Enhanced chiral selectivity in enzyme studies
2-Amino-3-(thiophen-2-yl)propanoic acid - C₇H₉NO₂S Thiophene ring (non-fluorinated) Biocatalytic applications in ammonia elimination/addition reactions
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid - C₂₀H₂₀N₄O₂S Thiazole-methylamino-phenyl Antimycobacterial activity (vs. M. tuberculosis H37Ra)
2-Amino-3-(4-hydroxyphenyl)propanoic acid 60-18-4 C₉H₁₁NO₃ 4-OH phenyl (non-fluorinated) Cerium complexation, metal-binding studies
(3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid - C₉H₉F₂NO₃ 2,2-difluoro, 4-OH phenyl Potential pharmacokinetic modulation due to increased lipophilicity

Key Comparative Findings

Fluorine Substitution: The 3-fluoro group in the target compound enhances electronegativity and steric effects compared to non-fluorinated analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid. This increases binding affinity in tyrosine kinase assays .

Stereochemical Impact :

  • The S-enantiomer (CAS: 144744-41-2) shows higher specificity in chiral environments, such as enzyme active sites, compared to the racemic DL-form .

Heterocyclic Modifications: Thiophene or thiazole substitutions (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) introduce π-π stacking interactions, enhancing antimicrobial activity .

Metal-Binding Properties: Non-fluorinated analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid form stable cerium(III) complexes, whereas fluorinated derivatives may reduce metal coordination due to steric hindrance .

Biological Activity

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, commonly referred to as 3-fluoro-L-tyrosine, is a derivative of the amino acid tyrosine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • CAS Number : 7423-96-3

The compound exhibits a range of biological activities, including:

  • Neurotransmitter Modulation : As a tyrosine derivative, it is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for neuronal signaling.
  • Antioxidant Properties : Research indicates that derivatives of this compound can exhibit significant antioxidant activity, reducing oxidative stress in cellular models .
  • Anticancer Activity : Studies have shown that certain derivatives can selectively induce cytotoxicity in cancer cell lines while sparing non-cancerous cells .

Biological Activities

The biological activities of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be categorized as follows:

Activity Type Description
Neuronal Signaling Modulates neurotransmitter synthesis and release.
Antioxidant Activity Scavenges free radicals and reduces oxidative damage.
Anticancer Properties Induces apoptosis in cancer cells and inhibits cell proliferation .
Anti-infection Exhibits antimicrobial properties against various pathogens .
Cell Cycle Regulation Affects cell cycle progression and DNA damage response pathways .

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant properties of various derivatives, including 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. The results indicated that this compound showed significant radical scavenging activity comparable to ascorbic acid, especially in DPPH assays .
  • Cytotoxicity Against Cancer Cells
    • In vitro studies using A549 lung cancer cells demonstrated that 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid could reduce cell viability by up to 50%. The compound also inhibited migration, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects
    • Research has indicated that this compound may enhance neuronal survival under stress conditions by modulating apoptotic pathways, thus positioning it as a candidate for neuroprotective therapies .

Q & A

Q. What thermodynamic data inform reaction optimization for large-scale synthesis?

  • Methodological Answer : Reference gas-phase ion energetics (ΔrH° = 201 kJ/mol for sodium adduct formation) and reaction thermochemistry from the NIST Chemistry WebBook. Use differential scanning calorimetry (DSC) to optimize exothermic steps and prevent thermal degradation .

Q. What biocatalytic strategies enhance yield in stereoselective biotransformations?

  • Methodological Answer : Optimize SwCNTNH2-PAL activity by varying pH (6.5–8.5), temperature (20–30°C), and substrate concentration (10–50 mM). Use design of experiments (DoE) to model interactions and maximize conversion rates. Monitor reaction progress via inline FTIR or LC-MS .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer). Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies across datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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